![molecular formula C14H22N2O3 B13883633 tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)
tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its unique structure, which includes a tert-butyl group, a cyclohexyl ring, and a cyanoacetyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the cyanoacetyl group. The final step involves the formation of the carbamate ester. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key factors include the selection of raw materials, reaction optimization, and purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of pharmaceuticals. Its carbamate structure is known to exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The cyanoacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of enzymes, receptors, or other proteins, resulting in various biological effects.
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-bromoacetyl)carbamate
- tert-Butyl N-(2-isocyanoethyl)carbamate
Uniqueness: tert-Butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate is unique due to its specific combination of functional groups. The presence of the cyanoacetyl moiety distinguishes it from other carbamates, providing distinct reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-11-6-4-10(5-7-11)12(17)8-9-15/h10-11H,4-8H2,1-3H3,(H,16,18) |
InChI Key |
MWQQRAQXTXTCHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


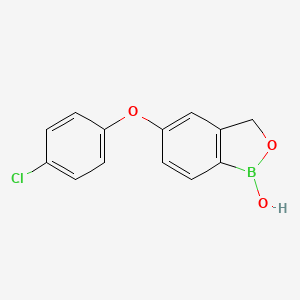
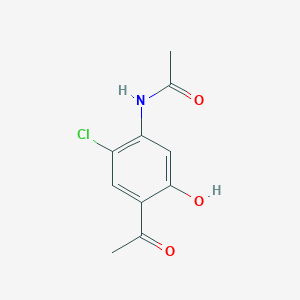
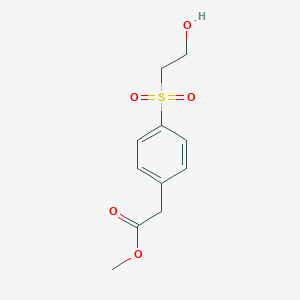
![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)

![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
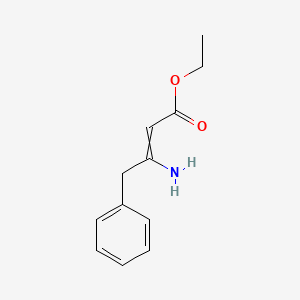

![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
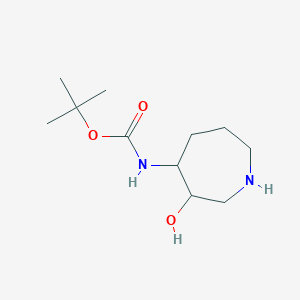


![2-[(Dimethylamino)methyl]-1-benzothiophen-5-amine](/img/structure/B13883636.png)
